1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-Methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core. Its structure includes a trifluoromethyl (-CF₃) group at position 7, a phenyl group at position 3, and a 4-methylphenyl substituent at position 1 (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical pharmacophore for modulating biological activity . Pyrazoloquinolines are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, antiproliferative, and enzyme-inhibitory properties .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3/c1-15-7-10-18(11-8-15)30-23-19-12-9-17(24(25,26)27)13-21(19)28-14-20(23)22(29-30)16-5-3-2-4-6-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFQOZAMWNRUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their interesting structural, biological, pharmacological, and reactivity features.
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. The compound might interact with its targets through a process involving the trifluoromethyl group.
Biochemical Pathways
The compound might be involved in various biochemical reactions due to the presence of the trifluoromethyl group.
Pharmacokinetics
Similar compounds have been evaluated spectrophotometrically at room temperature in acetonitrile solution, which might give some insights into its pharmacokinetic properties.
Biological Activity
1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on anti-inflammatory and anticancer properties.
Synthesis and Characterization
The synthesis of pyrazolo[4,3-c]quinolines typically involves the reaction of substituted anilines with pyrazole derivatives. For instance, the compound can be synthesized through a multi-step process that includes forming the pyrazole ring followed by cyclization to form the quinoline structure. The characterization of these compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structural integrity and purity.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinolines. A study demonstrated that derivatives of this class exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways.
Table 1: Anti-inflammatory Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | iNOS inhibition |
| 2i | 0.45 | COX-2 inhibition |
| 2m | 0.50 | NO scavenging |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has also been investigated. These compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have been tested against breast cancer and prostate cancer cell lines, demonstrating significant growth inhibition.
Table 2: Cytotoxicity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2a | MCF-7 (Breast) | 5.0 |
| 2b | PC-3 (Prostate) | 8.5 |
| 2c | A549 (Lung) | 6.0 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that the presence of specific substituents on the phenyl rings significantly influences the biological activity of these compounds. For instance:
- Trifluoromethyl groups enhance lipophilicity and may improve cell membrane permeability.
- Electron-donating groups at para positions tend to increase anti-inflammatory activity compared to ortho or meta substitutions.
Case Studies
-
Case Study: Inhibition of NO Production
- A study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production in LPS-stimulated RAW 264.7 cells. The most potent compound demonstrated an IC50 value comparable to established anti-inflammatory drugs.
-
Case Study: Anticancer Efficacy
- In vitro assays showed that specific derivatives caused significant apoptosis in cancer cell lines with associated activation of caspases, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Substituent Variations at Position 7 or 8
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Structure: Bromine replaces the trifluoromethyl group at position 7. Properties: The bromine atom increases molecular weight (414.306 g/mol vs. 412.39 g/mol for the target compound) and may enhance halogen bonding in target interactions. Activity: No direct biological data reported, but brominated analogs are often explored for anticancer activity due to their ability to stabilize DNA interactions.
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) Structure: Amino and 4-hydroxyphenylamino groups at positions 3 and 4, respectively. Activity: Exhibits potent anti-inflammatory effects (IC₅₀ ~0.1 µM) by inhibiting nitric oxide (NO) production and iNOS/COX-2 expression in RAW 264.7 cells. The hydroxyl group enhances solubility but reduces lipophilicity compared to the trifluoromethyl group .
Ring Fusion Position
5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline (1A) Structure: Pyrazolo[4,3-f]quinoline core (fusion at positions 4,3-f vs. 4,3-c in the target compound). Synthesis: Prepared via microwave-assisted Yb(OTf)₃/CuI-catalyzed cyclization. Activity: Demonstrates cytotoxicity against cancer cells (e.g., HCT-116, IC₅₀ ~2 µM), attributed to topoisomerase I/IIα inhibition. The altered fusion position may influence DNA intercalation efficiency .
Functional Analogues
Anti-Inflammatory Derivatives
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) Structure: Benzoic acid substituent at position 3. Activity: Inhibits NO production (IC₅₀ ~0.2 µM) comparable to the control drug 1400W. The carboxylic acid group facilitates hydrogen bonding with iNOS, unlike the hydrophobic trifluoromethyl group in the target compound .
Antiproliferative Derivatives
3-(4-(Dimethylamino)Phenyl)-6-Hydroxy-4-(4-(Trifluoromethyl)Phenyl)-7-Undecyl-4,9-Dihydro-1H-Pyrazolo[3,4-b]Quinoline-5,8-Dione (14f) Structure: Dihydro-pyrazolo[3,4-b]quinoline core with a long alkyl chain (undecyl) and -CF₃. Activity: Shows antiproliferative activity (IC₅₀ <1 µM in MCF-7 cells). The dihydro core and alkyl chain enhance membrane permeability but reduce aromaticity compared to the fully conjugated target compound .
Key Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
